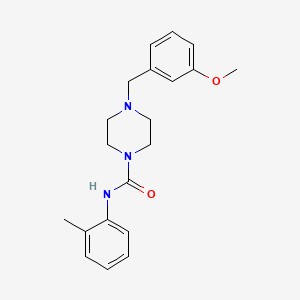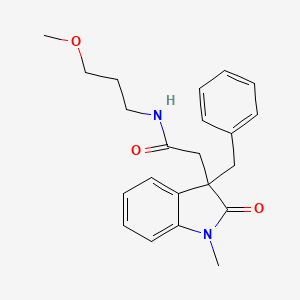
N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. PTIO is a small organic molecule that has the ability to react with NO, thereby neutralizing its effects.
Mechanism of Action
N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide works by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system, preventing it from exerting its effects. The nitroxyl radical formed by the reaction of N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide and NO is stable and does not react further with other molecules in the system, making N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide an effective NO scavenger.
Biochemical and Physiological Effects:
N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cardiovascular physiology, N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has been used to study the role of NO in regulating blood pressure and vascular tone. In neuroscience, N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has been used to study the role of NO in synaptic transmission and plasticity. In cancer biology, N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has been used to study the role of NO in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide in lab experiments is its high selectivity for NO. N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide reacts specifically with NO and does not react with other molecules in the system, making it an effective tool for studying the role of NO in various processes. However, N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has some limitations. It can only scavenge NO that is present in the system at the time of the reaction, and it cannot scavenge NO that is continuously produced. Additionally, N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has a relatively short half-life in vivo, which limits its usefulness in long-term studies.
Future Directions
There are several future directions for research on N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide. One area of interest is the development of more selective NO scavengers that can scavenge NO more efficiently and with fewer side effects. Another area of interest is the use of N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide in combination with other drugs or therapies to enhance their effectiveness. Finally, there is a need for more research on the physiological and pathological roles of NO in various systems, which could be facilitated by the use of N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide as a tool for selectively removing NO from the system.
Conclusion:
In conclusion, N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide is a small organic molecule that is widely used in scientific research as a NO scavenger. N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide can be synthesized using a simple one-pot reaction and has a wide range of scientific research applications. N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide works by reacting with NO to form a stable nitroxyl radical, effectively removing NO from the system. N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide.
Synthesis Methods
N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide can be synthesized from 1H-imidazole-2-carboxylic acid and N-propyl-N-(tetrahydrofuran-2-ylmethyl)amine using a simple one-pot reaction. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in anhydrous dichloromethane. The resulting N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide product is purified by column chromatography or recrystallization.
Scientific Research Applications
N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide is widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a critical role in a wide range of physiological and pathological processes. N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide can be used to study the role of NO in these processes by selectively removing NO from the system. N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-2-carboxamide has been used in various fields of research, including cardiovascular physiology, neuroscience, and cancer biology.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-propyl-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-7-15(9-10-4-3-8-17-10)12(16)11-13-5-6-14-11/h5-6,10H,2-4,7-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXIGHCOLMTTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCO1)C(=O)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)


![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)

![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)
![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)